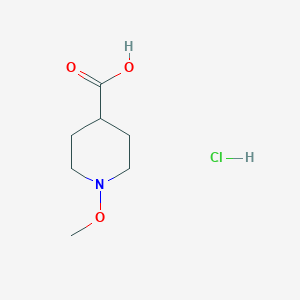

1-Methoxypiperidine-4-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methoxypiperidine-4-carboxylic acid hydrochloride, also known as N-Methylisonipecotic acid hydrochloride , is an organic compound with the chemical formula C₇H₁₃NO₂ HCl . It is a white crystalline powder or crystals, and its melting point ranges from 228.0°C to 237.0°C . This compound was originally part of the Alfa Aesar product portfolio and is now available under the Thermo Scientific Chemicals brand .

Molecular Structure Analysis

The molecular structure of 1-Methoxypiperidine-4-carboxylic acid hydrochloride consists of a piperidine ring with a carboxylic acid group and a methoxy (CH₃O) substituent. The hydrochloride salt forms due to the presence of the chloride ion (HCl). The compound’s molecular weight is approximately 179.65 g/mol .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study on the corrosion control of mild steel using a methoxyphenyl-containing compound demonstrated significant inhibition efficiency in a hydrochloric acid medium. This research suggests that methoxy-substituted compounds can play a critical role in protecting metals against corrosion, potentially including derivatives like "1-Methoxypiperidine-4-carboxylic acid hydrochloride" (Bentiss et al., 2009).

Polymer Chemistry

In polymer chemistry, the synthesis and ring-opening polymerization (ROP) of an O-carboxyanhydride (OCA) monomer derived from L-malic acid were explored. The study identified optimal conditions for controlled polymerization, highlighting the importance of specific catalysts and the potential for creating biodegradable polymers (Pounder et al., 2011).

Antimicrobial Activity

Research into new pyridine derivatives, including piperidine-related structures, demonstrated variable and modest antimicrobial activity. Such studies indicate the potential of piperidine derivatives in developing new antimicrobial agents, which could include "1-Methoxypiperidine-4-carboxylic acid hydrochloride" (Patel et al., 2011).

Photocleavage Efficiency

Another study investigated the effects of aromatic substituents on the photocleavage of carboxylic acids. The findings suggest that methoxy substitution can enhance the efficiency of photolabile groups, which is relevant for the design of photo-responsive molecules (Papageorgiou & Corrie, 2000).

Catalysis and Chemical Synthesis

Research on Lewis acid-Lewis acid heterobimetallic cooperative catalysis presented a catalytic asymmetric aza-Michael reaction, indicating that specific molecular structures can significantly impact catalytic efficiency and selectivity. This area of study could be relevant for the synthesis and application of "1-Methoxypiperidine-4-carboxylic acid hydrochloride" in complex chemical reactions (Yamagiwa et al., 2005).

Eigenschaften

IUPAC Name |

1-methoxypiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJYRQZXFODEAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCC(CC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxypiperidine-4-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-allyl-3-(3-chloro-6-methoxybenzo[b]thiophen-2-yl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2739990.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2739994.png)

![N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2739996.png)

![1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride](/img/structure/B2740004.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2740007.png)

![N-(4-ethylbenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2740009.png)